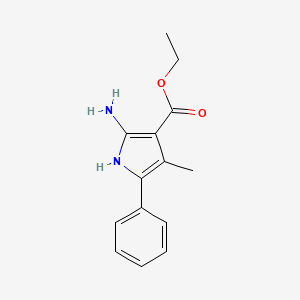
2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one: is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a benzyl group and a phenyl group attached to a dihydroisoquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, with considerations for scalability, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced isoquinoline derivatives
Substitution: Halogenated isoquinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry: 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Specific pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
- 2-Benzyl-3-phenylisoquinoline
- 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
- 2-Benzylisoquinoline
Comparison: Compared to similar compounds, 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both benzyl and phenyl groups attached to the dihydroisoquinolinone core. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
108762-64-7 |
|---|---|
Fórmula molecular |
C22H19NO |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-benzyl-3-phenyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C22H19NO/c24-22-20-14-8-7-13-19(20)15-21(18-11-5-2-6-12-18)23(22)16-17-9-3-1-4-10-17/h1-14,21H,15-16H2 |
Clave InChI |
HAUDBLJQHKDUAW-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)
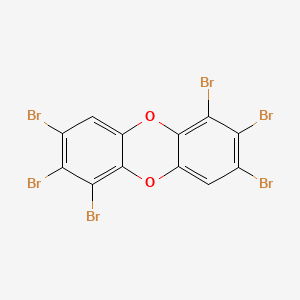

![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)

![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)

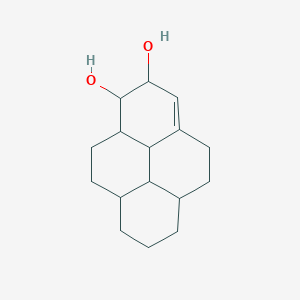
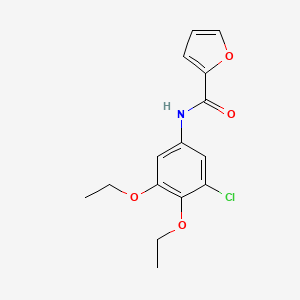
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)
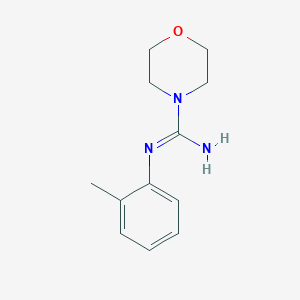
![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
